![molecular formula C22H22O7 B11154978 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B11154978.png)
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography to obtain the desired compound.
Chemical Reactions Analysis
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria, leading to its antimicrobial effects . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways and inhibit the activity of specific enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: Similar in structure but with fewer methoxy groups, leading to different chemical and biological properties.
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Contains an acetyl group, which may influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H22O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H22O7/c1-6-13-11-19(23)29-20-12(2)16(8-7-15(13)20)28-22(24)14-9-17(25-3)21(27-5)18(10-14)26-4/h7-11H,6H2,1-5H3 |
InChI Key |
MWATTYYEDUCOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.